Bradanicline hydrochloride is a novel small molecule classified as a modulator of the neuronal nicotinic receptor subtype known as alpha7. This compound is part of a new class of drugs aimed at treating central nervous system diseases and disorders, particularly those associated with cognitive decline and inflammation. The chemical structure of Bradanicline hydrochloride is characterized by its complex bicyclic framework, which contributes to its pharmacological properties and activity against various neurological conditions .
Bradanicline hydrochloride is derived from the compound Bradanicline, which has been identified as a potential therapeutic agent for conditions such as Alzheimer's disease and schizophrenia due to its ability to enhance cognitive function and provide neuroprotection. It is classified as an investigational drug, indicating that it is still undergoing clinical evaluation for safety and efficacy in humans .
The synthesis of Bradanicline hydrochloride involves several key steps that utilize various organic chemistry techniques. The process typically begins with the preparation of the core bicyclic structure through cyclization reactions involving pyridine derivatives and other organic reagents.
The detailed synthetic pathway can be complex and may vary based on the specific approach taken by researchers .
Bradanicline hydrochloride has a molecular formula of C22H24ClN3O2·HCl, with a molecular weight of approximately 397.9 g/mol. The IUPAC name for this compound is N-[(2S,3R)-2-[(pyridin-3-yl)methyl]-1-azabicyclo[2.2.2]octan-3-yl]-1-benzofuran-2-carboxamide hydrochloride .
The structure features multiple rings and functional groups that are essential for its interaction with the neuronal nicotinic receptor .
Bradanicline hydrochloride undergoes various chemical reactions that are pivotal in its synthesis and functionalization:
These reactions are typically carried out under controlled conditions to optimize yield and selectivity .
Bradanicline hydrochloride acts primarily as an agonist at the alpha7 neuronal nicotinic receptors. This mechanism involves:
These properties indicate moderate lipophilicity, which may influence its bioavailability and pharmacokinetics .
Bradanicline hydrochloride has potential applications in:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3